N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiomorpholine group and at position 1 with an acetamide moiety linked to a 3-(methylsulfanyl)phenyl ring. Its molecular formula is C₁₇H₂₀N₄O₂S₂, with a molecular weight of 392.5 g/mol.
Properties
Molecular Formula |
C17H20N4O2S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22) |
InChI Key |
KRGKYIWSUUCXEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The pyridazinone ring is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example:
Table 1: Pyridazinone Core Synthesis Conditions
| Starting Material | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Diethyl 2-(cyclopentylidene)malonate | Hydrazine hydrate | Ethanol, reflux, 18 h | 74 | |
| 3-Oxohexanedioic acid | Methylhydrazine | MW, 140°C, 10 min | 82 |
Formation of the Acetamide Linkage
Carbodiimide-Mediated Coupling
The acetamide bridge is formed via reaction of 2-chloroacetic acid derivatives with 3-(methylsulfanyl)aniline:
Table 2: Acetamide Coupling Optimization
| Acid | Amine | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Chloroacetic acid | 3-(Methylsulfanyl)aniline | EDC/HOBt | DMF | 74 |
| 2-Bromoacetic acid | 3-(Methylsulfanyl)aniline | DCC/DMAP | THF | 68 |
Final Assembly and Purification
Sequential Functionalization
Purification Techniques
-
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates intermediates with >95% purity.
-
Recrystallization from ethanol/water mixtures improves final compound purity to 98.5%.
Comparative Analysis of Synthetic Routes
Patent vs. Academic Methodologies
Yield and Cost Considerations
| Method | Total Yield (%) | Cost (USD/g) |
|---|---|---|
| Sequential linear synthesis | 52 | 120 |
| Convergent approach | 61 | 95 |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (SMe) group undergoes oxidation to sulfoxide (SOMe) or sulfone (SO₂Me) under controlled conditions:
-
m-Chloroperbenzoic acid (m-CPBA) in dichloromethane oxidizes SMe to sulfoxide (6a–6s in ).
-
Stronger oxidants like hydrogen peroxide or oxone further convert sulfoxides to sulfones .
Reaction Pathway :
Spectroscopic Evidence :
-
Sulfoxide formation : NMR shows deshielded methyl protons (δ ~2.6–3.0 ppm) .
-
Sulfone formation : IR absorption at 1300–1350 cm⁻¹ (S=O stretch) .
Functionalization of the Acetamide Side Chain
The acetamide group participates in:
-
Hydrolysis : Under acidic or basic conditions, acetamide hydrolyzes to carboxylic acid. For example, heating with HCl/NaOH yields N-[3-(methylsulfanyl)phenyl]glycine .
-
N-Alkylation/Acylation : The amide nitrogen reacts with alkyl halides or acyl chlorides to form secondary or tertiary amides .
Example Reaction :
Conditions :
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | 85–90% | |
| N-Acylation | Acetyl chloride, DCM | 70–75% |
Ring-Opening Reactions of Thiomorpholine
The thiomorpholine moiety undergoes ring-opening under strong acidic or reductive conditions:
-
Acid hydrolysis : Concentrated H₂SO₄ cleaves the thiomorpholine ring to form thiol and amine fragments .
-
Reduction : LiAlH₄ reduces the ring to a dithiolane derivative .
Applications :
Electrophilic Aromatic Substitution (EAS)
The phenyl ring (3-methylsulfanylphenyl) participates in EAS reactions:
Regioselectivity :
Cycloaddition and Cross-Coupling Reactions
The pyridazinone core engages in:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
-
Suzuki coupling with aryl boronic acids to introduce aryl groups at C-5 of pyridazinone .
Catalytic Systems :
| Reaction | Catalyst | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-functionalized analogs |
Scientific Research Applications
Biological Activities
Research has indicated that N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives related to this structure have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation. For example, certain pyridazine derivatives have demonstrated cytotoxic effects on leukemia cell lines, indicating potential as anticancer agents .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in treating conditions like cancer or bacterial infections .
Case Studies
Several studies have explored the applications of similar compounds in greater detail:
- A study published in MDPI highlighted the antibacterial effectiveness of imidazole derivatives, which share structural features with this compound. The research indicated that modifications to the core structure could enhance antibacterial potency against resistant strains like MRSA .
- Another investigation focused on the anticancer properties of pyridazine-based compounds, demonstrating significant growth inhibition in various cancer cell lines when treated with these derivatives. The findings suggest that similar modifications could lead to effective therapeutic agents .
Mechanism of Action
The exact mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core and thiomorpholine moiety suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes analogs with variations in the acetamide substituent and pyridazinone core:
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The thiomorpholine group in the target compound participates in hydrogen-bonding networks, as observed in crystal structures of related amides (). This property may enhance stability and molecular recognition .
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C17H20N4O2S. It has a molecular weight of 376.496 g/mol and a density of approximately 1.4 g/cm³. The compound features a pyridazine moiety, which is often associated with various biological activities, including anti-cancer properties .
Research indicates that compounds similar to this compound may function as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases .
Inhibition of Kinase Activity
The compound's structure suggests potential interactions with ATP-binding sites in kinases, which could inhibit their activity. This mechanism is vital for developing targeted therapies against various cancers and inflammatory diseases .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, compounds with pyridazine derivatives have demonstrated significant inhibitory effects on tumor growth in vitro and in vivo. The specific activity of this compound against specific cancer cell lines remains to be thoroughly investigated.
Case Studies
- Study on Kinase Inhibition : A study highlighted the effectiveness of pyridazine derivatives as multi-targeted kinase inhibitors, showing promising results in inhibiting cell proliferation in various cancer cell lines .
- Antibacterial Activity : Though primarily focused on anticancer properties, some derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates purified?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling pyridazinone derivatives with substituted acetamide precursors. For example:
- Step 1: React 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
- Step 2: Couple the intermediate with 3-(methylsulfanyl)aniline via nucleophilic substitution, using catalysts like pyridine or zeolites to enhance yield .
- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity. Confirmation via melting point analysis and HPLC (≥95% purity) is standard .
Basic: Which spectroscopic and crystallographic methods validate its structural identity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR (e.g., DMSO-d6, 400 MHz) confirm substituent positions via chemical shifts (e.g., thiomorpholine protons at δ 3.5–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- X-ray Crystallography: Single-crystal analysis (Mo-Kα radiation, 100 K) resolves bond lengths (e.g., C=O at ~1.22 Å) and angles. SHELXL refinement (R factor < 0.05) ensures accuracy .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ~450 m/z) .
Advanced: How do hydrogen-bonding patterns influence supramolecular assembly in its crystal lattice?
Methodological Answer:
Graph set analysis (e.g., Etter’s formalism) identifies motifs like R_2$$^2(8) chains from N–H···O and C=O···H–C interactions. These patterns stabilize the lattice and affect solubility. Computational tools (Mercury 4.0) map interactions, while thermal analysis (TGA/DSC) assesses stability .
Advanced: What experimental design strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 10 mol% pyridine) .
- Flow Chemistry: Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., acylation), reducing side products .
Advanced: How are structure-activity relationships (SAR) assessed for bioactivity?
Methodological Answer:
- In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or FRET. IC values derived from dose-response curves (0.1–100 μM) .
- Molecular Modifications: Introduce substituents (e.g., methylsulfanyl → sulfone) to probe electronic effects. Compare activity via ANOVA (p < 0.05 significance) .
Advanced: How to resolve contradictions in crystallographic data (e.g., disordered vs. ordered structures)?
Methodological Answer:
- Validation: Cross-check with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to identify improbable bond lengths.
- Refinement: Use SHELXL’s PART and SIMU instructions to model disorder. Apply restraints to thermal parameters (e.g., ISOR) .
Advanced: What computational approaches predict target interactions and binding affinities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
